molecular formula C₂H₃K₂OPS₃ B612773 125366-42-9 CAS No. 125366-42-9

125366-42-9

Cat. No.: B612773
CAS No.: 125366-42-9
M. Wt: 248.41
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Description

Chemical Name: Ac-MBP (1-11) (Acetylated Myelin Basic Protein Fragment 1-11)
CAS Registry Number: 125366-42-9
Molecular Formula: C₅₃H₉₅N₂₁O₁₈
Molecular Weight: 1314.45 g/mol
Sequence: Ac-ASQKRPSQRSK-OH (N-terminal acetylation, C-terminal carboxylate)
Source: Synthetic peptide derived from mouse myelin basic protein (MBP) .

Properties

CAS No.

125366-42-9

Molecular Formula

C₂H₃K₂OPS₃

Molecular Weight

248.41

sequence

One Letter Code: Ac-ASQKRPSQRSK

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ac-MBP 1-11 is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). After the completion of the peptide chain, the compound is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods: The industrial production of Ac-MBP 1-11 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: Ac-MBP 1-11 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions:

    Peptide Bond Formation: Fmoc-protected amino acids, HBTU, DIPEA, and DMF (Dimethylformamide) as the solvent.

    Cleavage and Deprotection: Trifluoroacetic acid, water, and scavengers like triisopropylsilane and ethanedithiol.

Major Products Formed: The major product formed is the Ac-MBP 1-11 peptide itself, with a sequence of Ac-Ala-Ser-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-COOH .

Scientific Research Applications

Ac-MBP 1-11 is extensively used in scientific research, particularly in the fields of immunology and neurology. Its primary application is in the study of multiple sclerosis, where it is used to induce experimental autoimmune encephalomyelitis in animal models. This helps researchers understand the pathogenesis of multiple sclerosis and test potential therapeutic interventions .

In addition to its role in multiple sclerosis research, Ac-MBP 1-11 is used to study T-cell responses and the mechanisms of autoimmunity. It serves as a model antigen to investigate how the immune system recognizes and responds to self-antigens, providing insights into autoimmune diseases .

Mechanism of Action

Ac-MBP 1-11 exerts its effects by acting as an antigen that is recognized by T-cells. When introduced into an organism, it is processed and presented by antigen-presenting cells to T-cells. This interaction activates the T-cells, leading to an immune response against the myelin basic protein. The activated T-cells cross the blood-brain barrier and initiate an inflammatory response in the central nervous system, resulting in demyelination and neurological deficits characteristic of multiple sclerosis .

Comparison with Similar Compounds

Key Properties :

  • Isoelectric Point (pI): Not explicitly stated, but the net charge at pH 7.0 is +4 due to the presence of basic residues (3 Lys, 2 Arg) .
  • Hydrophilicity : Average hydrophilic index of 1.28, indicating moderate solubility in aqueous solutions .
  • Structural Role : Functions as the major encephalitogenic epitope in MBP, implicated in autoimmune disorders like multiple sclerosis .

Comparison with Similar Compounds

Structural and Functional Similarities

Compound 1 : OVA (241-270) (CAS: Not explicitly provided)

Sequence : H₂N-SMLVLLPDEVSGLEQLESIINFEKLTEWTS-OH
Molecular Weight : ~3,300 g/mol (estimated)
Net Charge (pH 7.0) : -5.02
Hydrophilicity : -0.1 (slightly hydrophobic) .

Property Ac-MBP (1-11) OVA (241-270)
Amino Acid Residues 11 30
Net Charge (pH 7.0) +4 -5.02
Hydrophilicity 1.28 -0.1
Structural Modifications N-terminal acetylation None
Biological Role Encephalitogenic epitope Model antigen for immune studies

Key Differences :

  • Length and Charge : Ac-MBP is a short, highly cationic peptide (+4), whereas OVA (241-270) is longer and anionic (-5.02), affecting their interactions with immune receptors .
  • Functional Context : Ac-MBP is specific to neuroinflammation, while OVA peptides are generic antigens used in vaccine research .

Compound 2 : HAEGT (CAS: 852155-81-8)

Pharmacological Profiles :

  • Ac-MBP (1-11) : Induces robust T-cell activation in EAE models, with dose-dependent encephalitogenic effects .
  • OVA (241-270) : Used as a control antigen in vaccine studies but lacks disease-specific epitopes .

Data Tables

Table 1: Structural Comparison of Ac-MBP (1-11) and OVA (241-270)

Parameter Ac-MBP (1-11) OVA (241-270)
CAS Number 125366-42-9 Not provided
Amino Acid Sequence Ac-ASQKRPSQRSK-OH H₂N-SMLVLLPDEVSGLEQLESIINFEKLTEWTS-OH
Molecular Weight 1314.45 g/mol ~3,300 g/mol
Net Charge (pH 7.0) +4 -5.02
Hydrophilicity 1.28 -0.1

Table 2: Functional Comparison

Application Ac-MBP (1-11) OVA (241-270)
Primary Use Autoimmune disease research Vaccine development
Key Studies EAE model pathogenesis Antigen presentation assays
Target Receptors MHC class II MHC class I and II

Research Findings

  • Ac-MBP (1-11): In murine studies, this peptide triggers CD4+ T-cell responses, mimicking human multiple sclerosis pathology . Its acetylated terminus enhances stability in vivo compared to non-acetylated MBP fragments .

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